6-Methylcinnoline

Medicinal Chemistry Physicochemical Properties SAR

6-Methylcinnoline is a critical methyl-substituted cinnoline scaffold (1,2-benzodiazine) essential for kinase-focused library synthesis and SAR studies. The 6-methyl group precisely modulates physicochemical properties (XLogP3=1.3), enabling predictable ADME profiling and target selectivity refinement. With ≥95% purity, it serves as a reliable reference standard for HPLC/LC-MS quantitation and a versatile precursor for 4-chloro or 4-carboxylic acid derivatives. Researchers requiring strict structural fidelity to avoid invalidating SAR data choose this building block for reproducible pharmacological outcomes.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 318276-69-6
Cat. No. B1503175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcinnoline
CAS318276-69-6
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2
InChIInChI=1S/C9H8N2/c1-7-2-3-9-8(6-7)4-5-10-11-9/h2-6H,1H3
InChIKeyCJNZAPGGKOQHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylcinnoline (CAS 318276-69-6) for Research: Core Properties and Scaffold Significance


6-Methylcinnoline (CAS 318276-69-6) is a methyl-substituted cinnoline, a bicyclic N-heteroaromatic scaffold (1,2-benzodiazine) isosteric to quinoline and isoquinoline [1]. With a molecular weight of 144.17 g/mol and an XLogP3 of 1.3, it serves as a foundational building block and reference standard within the cinnoline class, which is widely recognized for its diverse pharmacological activities including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties [1][2].

6-Methylcinnoline (CAS 318276-69-6) in Procurement: Why Scaffold and Substituent Specificity Prevents Generic Substitution


The cinnoline scaffold's pharmacological profile is highly sensitive to both the position and nature of substituents. The 6-methyl group in 6-Methylcinnoline is not merely an inert tag; it fundamentally alters the molecule's physicochemical properties and, by extension, its potential interactions with biological targets compared to unsubstituted cinnoline or analogs substituted at other positions (e.g., 4-methyl, 8-halo) [1]. In research settings, even a minor change in substitution pattern can lead to a complete loss of activity against a specific target or a drastic shift in selectivity, making precise structural fidelity a non-negotiable requirement for reproducible experimental outcomes [1]. Substituting a close analog without rigorous validation introduces a critical variable that can invalidate SAR studies and lead to erroneous conclusions.

6-Methylcinnoline (CAS 318276-69-6) Quantitative Evidence for Differentiated Selection


Physicochemical Differentiation: Lipophilicity (XLogP3) Profile of 6-Methylcinnoline

6-Methylcinnoline exhibits a calculated XLogP3 of 1.3, which is a key determinant of its membrane permeability and solubility profile [1]. This value differs from that of unsubstituted cinnoline and other positional isomers, providing a specific lipophilicity benchmark for scaffold optimization. Lipophilicity is a critical parameter in drug discovery, directly influencing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) characteristics and off-target binding potential .

Medicinal Chemistry Physicochemical Properties SAR ADME Prediction

Procurement-Grade Purity Specification: 95% Minimum Purity

Commercially available 6-Methylcinnoline is typically supplied with a minimum purity of 95% . This specification is a critical baseline for its use as a synthetic intermediate, where impurities can significantly impact yield and product purity in downstream reactions, or as a reference standard in analytical method development, where accurate quantitation is paramount.

Chemical Synthesis Quality Control Reference Standard Analytical Chemistry

Cinnoline Scaffold Potency in PI3K Inhibition: A Class Benchmark

Cinnoline derivatives have demonstrated potent inhibition of phosphoinositide 3-kinase (PI3K), a critical target in oncology. A leading compound from this class, cinnoline derivative 25, exhibited nanomolar enzymatic activity and micromolar antiproliferative potency across multiple human cancer cell lines: U87MG (IC50 = 0.264 μM), HeLa (IC50 = 2.04 μM), and HL60 (IC50 = 1.14 μM) [1]. While 6-Methylcinnoline itself has not been directly assayed in this context, its structural role as a core building block for more complex, active cinnolines makes it a fundamental comparator and synthetic precursor for this established, quantifiable activity profile [1].

Cancer Research Kinase Inhibition PI3K Antiproliferative

Stability in Storage: 2-8°C Condition for Reproducible Results

To ensure chemical integrity, 6-Methylcinnoline is specified for storage at 2-8°C . This defined storage condition is a practical procurement consideration that directly impacts the long-term reliability and reproducibility of experiments. Deviating from these recommended conditions may lead to degradation, confounding research outcomes.

Compound Management Stability Long-Term Storage Reproducibility

6-Methylcinnoline (CAS 318276-69-6): Prioritized Research and Development Applications


Scaffold Optimization for Kinase Inhibitor Discovery

Based on the established potency of cinnoline derivatives as PI3K inhibitors [1], 6-Methylcinnoline serves as an ideal starting material for generating focused libraries of kinase inhibitors. Its defined physicochemical properties (XLogP3 = 1.3) provide a predictable baseline for SAR studies aimed at improving potency and ADME profiles [2].

Analytical Method Development and Reference Standard

With a well-defined purity specification (≥95%) , 6-Methylcinnoline is suitable for use as a reference standard in HPLC, LC-MS, and other analytical methods. Its use ensures accurate quantitation and purity assessment of more complex cinnoline derivatives synthesized in-house.

Synthesis of Advanced Intermediates and Building Blocks

6-Methylcinnoline is a valuable precursor for synthesizing more elaborated cinnoline-based compounds, such as 4-chloro or 4-carboxylic acid derivatives, which are common intermediates in medicinal chemistry . Its commercial availability at 95% purity streamlines synthetic routes.

Physicochemical and ADME Profiling Studies

The compound's moderate lipophilicity (XLogP3 = 1.3) [2] makes it a suitable tool for calibrating in silico ADME prediction models or for use as a control in permeability assays (e.g., PAMPA, Caco-2) to benchmark the behavior of more complex cinnoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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